Cas no 876716-20-0 (3-(5-methyl-1H-tetrazol-1-yl)propanoic acid)

3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a tetrazole ring substituted with a methyl group at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug design. The tetrazole moiety is a bioisostere for carboxylic acids, offering metabolic stability and enhanced binding affinity in target interactions. The propanoic acid linker provides additional functionalization opportunities, making it useful for synthesizing analogs with tailored properties. Its structural features may contribute to applications in developing enzyme inhibitors or bioactive molecules. The compound's stability and synthetic accessibility further support its utility in exploratory research.
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid structure
876716-20-0 structure
Product Name:3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
CAS No:876716-20-0
MF:C5H8N4O2
MW:156.14262008667
MDL:MFCD07186412
CID:709983
PubChem ID:3159645
Update Time:2025-10-31

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole-1-propanoicacid, 5-methyl-
    • 3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid
    • 3-(5-methyltetrazol-1-yl)propanoic acid
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid(SALTDATA: FREE)
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoicacid
    • DTXSID80390214
    • 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
    • AKOS000321315
    • 876716-20-0
    • MFCD07186412
    • LS-02088
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
    • MDL: MFCD07186412
    • Inchi: 1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11)
    • InChI Key: BWHMAWHZWZJDKG-UHFFFAOYSA-N
    • SMILES: OC(CCN1C(C)=NN=N1)=O

Computed Properties

  • Exact Mass: 156.06500
  • Monoisotopic Mass: 156.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 450.9±24.0 °C at 760 mmHg
  • Flash Point: 226.5±22.9 °C
  • Refractive Index: 1.651
  • PSA: 80.90000
  • LogP: -0.54380
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Security Information

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Pricemore >>

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abcr
AB216614-250 mg
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3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:876716-20-0)3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Order Number:A1185927
Stock Status:in Stock
Quantity:5g/10g/25g/50g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:59
Price ($):951.0/1162.0/2244.0/3696.0
Email:sales@amadischem.com

Additional information on 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid

Recent Advances in the Study of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0): A Comprehensive Research Brief

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, characterized by its tetrazole moiety, has demonstrated potential applications in drug discovery, particularly as a bioisostere for carboxylic acids and as a building block in medicinal chemistry. Recent studies have explored its synthetic utility, pharmacological properties, and role in modulating biological targets, positioning it as a versatile scaffold for therapeutic development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and structural modifications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid to enhance its pharmacokinetic properties. The research team employed a combination of microwave-assisted synthesis and computational modeling to optimize the compound's solubility and metabolic stability. Their findings revealed that strategic substitutions at the tetrazole ring could significantly improve oral bioavailability while maintaining target engagement, suggesting its potential as a lead compound for further optimization.

In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated the compound's efficacy against drug-resistant bacterial strains. The study utilized 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid as a core structure to develop novel inhibitors of bacterial efflux pumps. Through structure-activity relationship (SAR) analysis, researchers identified key modifications that enhanced antibacterial activity while reducing cytotoxicity, offering promising avenues for addressing antimicrobial resistance challenges.

Ongoing research has also explored the compound's application in neurological disorders. A preclinical study featured in ACS Chemical Neuroscience (2023) investigated its potential as a modulator of glutamate receptors. The tetrazole moiety was found to interact with specific allosteric sites on AMPA receptors, displaying neuroprotective effects in cellular models of excitotoxicity. These findings suggest possible therapeutic applications for conditions such as stroke and neurodegenerative diseases, though further in vivo validation is required.

The compound's role in prodrug development has gained attention in recent pharmaceutical formulation research. A 2024 study in Molecular Pharmaceutics examined its utility as a prodrug linker for various therapeutic agents, capitalizing on its metabolic stability and controlled release properties. The research demonstrated successful application in enhancing the delivery of poorly soluble drugs, with particular promise for oncology therapeutics requiring targeted release profiles.

Analytical chemistry advancements have also contributed to our understanding of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid. Recent developments in mass spectrometry and NMR techniques have enabled more precise characterization of its degradation pathways and metabolite identification. These analytical tools are proving invaluable for quality control in pharmaceutical manufacturing and for understanding the compound's behavior in biological systems.

Looking forward, the diverse applications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid continue to expand across multiple therapeutic areas. Current research efforts are focusing on its potential in targeted drug delivery systems, as a component of PROTACs (proteolysis targeting chimeras), and in the development of novel radiopharmaceuticals. The compound's unique physicochemical properties and synthetic versatility make it a valuable asset in modern drug discovery pipelines, with several derivatives currently under preclinical evaluation for various indications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:876716-20-0)3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
A1185927
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/50g
Price ($):951.0/1162.0/2244.0/3696.0
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